2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide

CAS No.: 957514-01-1

Cat. No.: VC3847182

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957514-01-1 |

|---|---|

| Molecular Formula | C8H12ClN3O |

| Molecular Weight | 201.65 g/mol |

| IUPAC Name | 2-chloro-N-(1-ethyl-3-methylpyrazol-4-yl)acetamide |

| Standard InChI | InChI=1S/C8H12ClN3O/c1-3-12-5-7(6(2)11-12)10-8(13)4-9/h5H,3-4H2,1-2H3,(H,10,13) |

| Standard InChI Key | IFCPJCYZNMTQGO-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C)NC(=O)CCl |

| Canonical SMILES | CCN1C=C(C(=N1)C)NC(=O)CCl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Structural Representation

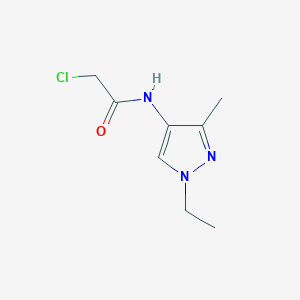

The systematic IUPAC name for this compound is 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide, reflecting its core structure:

-

A pyrazole ring (1H-pyrazol-4-yl) substituted with an ethyl group at position 1 and a methyl group at position 3.

-

An acetamide group (-NH-C(=O)-CH₂Cl) attached to the pyrazole’s 4-position, featuring a chlorine atom at the α-carbon .

Table 1: Chemical Identity Data

The three-dimensional conformation reveals a planar pyrazole ring with the acetamide side chain adopting a staggered configuration, minimizing steric hindrance .

Physicochemical Properties

Computed and Experimental Properties

The compound’s physicochemical profile is critical for predicting its behavior in synthetic and biological systems:

Table 2: Key Physicochemical Parameters

The moderate lipophilicity (XLogP3-AA: 0.7) suggests reasonable membrane permeability, while the polar surface area (55.6 Ų) indicates potential solubility in polar aprotic solvents .

Synthesis and Production

Methodological Gaps and Inferences

-

Nucleophilic Substitution: Reaction of chloroacetyl chloride with substituted pyrazole amines under basic conditions (e.g., triethylamine in dichloromethane).

-

Coupling Reactions: Use of carbodiimide coupling agents to link carboxylic acid derivatives to amine-functionalized pyrazoles .

Industrial-scale production likely employs continuous flow reactors to optimize yield and purity, though specific protocols remain proprietary .

Chemical Reactivity and Stability

Functional Group Reactivity

-

Chloroacetamide Moiety: The α-chlorine atom is susceptible to nucleophilic substitution (e.g., with amines or thiols), enabling derivatization.

-

Pyrazole Ring: The aromatic system participates in electrophilic substitution, particularly at the less hindered 5-position .

-

Amide Group: Hydrolysis under acidic or basic conditions yields carboxylic acid and amine byproducts .

Stability Considerations

The compound is stable under ambient conditions but degrades upon prolonged exposure to moisture or UV light, necessitating storage in inert, opaque containers .

Applications and Research Findings

Investigational Uses

-

Agrochemical Research: Chloroacetamide derivatives are explored as herbicidal agents due to their inhibition of fatty acid elongation in plants .

-

Pharmaceutical Intermediates: The pyrazole-acetamide scaffold is a precursor in kinase inhibitor development, targeting enzymes like JAK3 and BTK .

Biological Activity

Preliminary in vitro studies suggest moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), though mechanisms remain unelucidated .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume